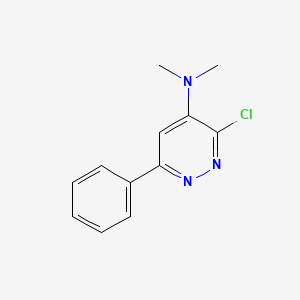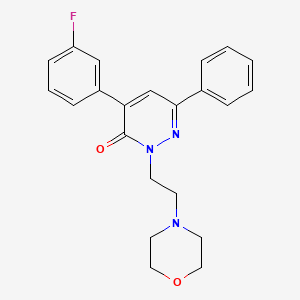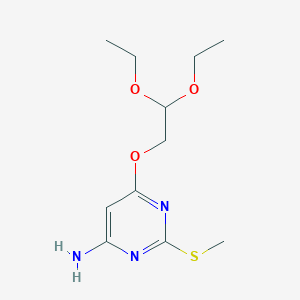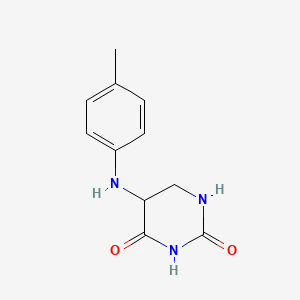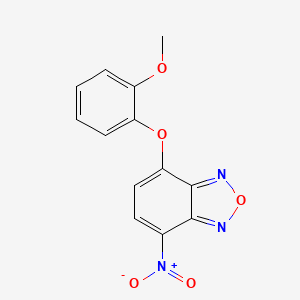
4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the reaction of 2-methoxyphenol with 7-nitrobenzo[c][1,2,5]oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amino derivatives from the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Agriculture: Investigated for its potential as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antifungal properties.
1,2,5-Oxadiazole: Studied for its potential in materials science and medicinal chemistry.
Uniqueness
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
683273-20-3 |
|---|---|
Molekularformel |
C13H9N3O5 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
4-(2-methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O5/c1-19-9-4-2-3-5-10(9)20-11-7-6-8(16(17)18)12-13(11)15-21-14-12/h2-7H,1H3 |
InChI-Schlüssel |
ILWGXZVYAOXFGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


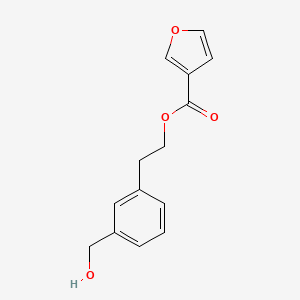
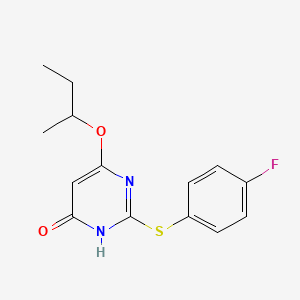
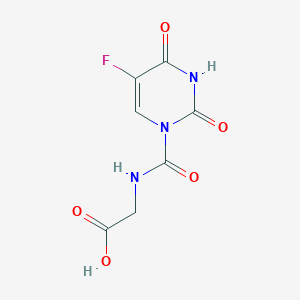

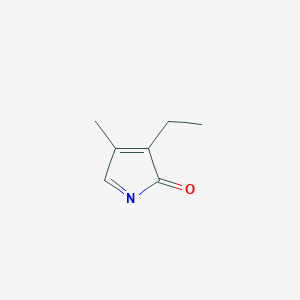

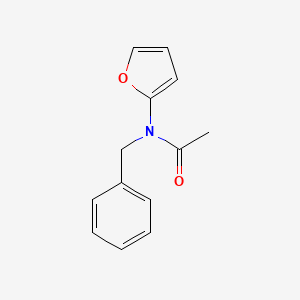
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
